molecular formula C5H3LiN2O4 B1261124 Lithium orotate CAS No. 5266-20-6

Lithium orotate

Cat. No.: B1261124
CAS No.: 5266-20-6
M. Wt: 162.1 g/mol
InChI Key: IZJGDPULXXNWJP-UHFFFAOYSA-M
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Description

Lithium orotate, also known as this compound, is a useful research compound. Its molecular formula is C5H3LiN2O4 and its molecular weight is 162.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Alcoholism Treatment

Lithium orotate has been studied for its effectiveness in treating alcoholism and related conditions. Sartori (1986) conducted a study on 42 alcoholic patients treated with this compound during a rehabilitation program. The treatment period lasted for at least six months and follow-up varied between six months and 10 years. The study reported that this compound was useful as the main pharmacologic agent for the treatment of alcoholism, with a significant number of patients experiencing no relapse for years Sartori (1986).

Toxicological Evaluation

A comprehensive toxicological evaluation of this compound was conducted by Murbach et al. (2021). The study included a battery of genetic toxicity tests and an oral repeated-dose toxicity test in rats. This compound did not exhibit genotoxicity and had no observed adverse effect level at 400 mg/kg body weight/day. These results support the long-term safe human consumption of this compound Murbach et al. (2021).

Comparison with Lithium Carbonate

Pacholko and Bekar (2021) explored whether this compound (LiOr) could be a superior option for lithium therapy compared to lithium carbonate (Li2CO3), especially for bipolar disorder. They proposed that LiOr might cross the blood-brain barrier more readily, potentially reducing dosage requirements and toxicity concerns Pacholko & Bekar (2021).

Effect on Kidney Function

A study by Smith and Schou (1979) focused on the effects of this compound on kidney function. They reported that glomerular filtration rate and urine flow were markedly lower in rats given this compound compared to those given lithium carbonate, suggesting caution in its use for patient treatment Smith & Schou (1979).

Pharmacokinetics and Efficacy

Another study by Pacholko and Bekar (2022) investigated the pharmacokinetics of this compound and found it to be more potent, effective, and less toxic than lithium carbonate in a mouse model. This suggests potential advantages in terms of dosage and side effects Pacholko & Bekar (2022).

Potential Neuroprotective Effects

This compound has been explored for its potential neuroprotective effects. Studies have shown that lithium can increase N-acetyl-aspartate in the human brain, suggesting neuroprotective properties Moore et al. (2000). Additionally, lithium's neuroprotective effects have been supported by evidence of its role in inhibiting glycogen synthase kinase-3, thereby affecting multiple cellular functions and potentially aiding in the treatment of Alzheimer's disease and related neurodegenerative disorders Forlenza et al. (2014).

Mechanism of Action

Future Directions

Lithium orotate, a compound largely abandoned since the late 1970s, may represent an alternative to lithium carbonate . It is proposed to cross the blood-brain barrier and enter cells more readily than Li2CO3, which will theoretically allow for reduced dosage requirements and ameliorated toxicity concerns . This suggests a potential future direction for the use of this compound in therapy .

Biochemical Analysis

Biochemical Properties

Lithium orotate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it inhibits is glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes, including cell signaling and gene expression . This compound also modulates neurotransmitter activity, enhances neurotrophic factors, and reduces neuroinflammation . These interactions are crucial for its potential therapeutic effects in mood stabilization and neuroprotection.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound upregulates neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal function and survival . Additionally, it reduces amyloid and tau protein-induced neurotoxicity, which is significant in the context of neurodegenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits enzymes like GSK-3β and inositol monophosphatase, leading to the activation of cellular reaction cascades that induce neuroprotective and anti-apoptotic proteins . This compound also modulates neurotransmitter activity by boosting dopamine and serotonin levels while reducing excitatory neurotransmission . These molecular interactions contribute to its mood-stabilizing and neuroprotective properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains stable serum concentrations for longer periods compared to lithium carbonate . This stability is crucial for its sustained therapeutic effects. Long-term studies have indicated that this compound can lead to neuroregeneration and cognitive improvements, particularly in the context of neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses of this compound have been found to achieve therapeutic brain lithium concentrations with relatively stable serum levels . Higher doses can lead to toxic effects, including renal dysfunction and elevated serum creatinine levels . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances the synthesis of neuroprotective hormones like BDNF, which promote the formation of new brain cells . Additionally, this compound influences the metabolism of neurotransmitters and reduces oxidative stress by boosting glutathione-dependent enzymes . These metabolic effects are vital for its neuroprotective and mood-stabilizing properties.

Transport and Distribution

This compound is rapidly absorbed by the gastrointestinal tract and distributed throughout the body. It crosses the blood-brain barrier more efficiently than lithium carbonate, allowing for lower dosages to achieve therapeutic effects . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is distributed within various cellular compartments, including the cytoplasm and nucleus. This compound’s ability to modulate neurotransmitter activity and gene expression is partly due to its localization within these compartments . Additionally, post-translational modifications and targeting signals direct this compound to specific organelles, enhancing its therapeutic effects .

Properties

IUPAC Name

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJGDPULXXNWJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3LiN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063748
Record name Lithium orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-20-6
Record name Lithium orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, lithium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LITHIUM OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2N7Z24B30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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